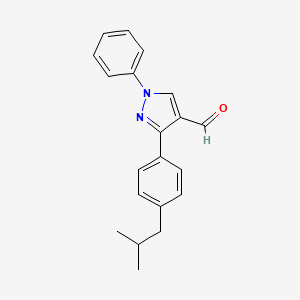
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-isobutylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved may include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Isobutylphenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:
Uniqueness
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C20H20N2O |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-[4-(2-methylpropyl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C20H20N2O/c1-15(2)12-16-8-10-17(11-9-16)20-18(14-23)13-22(21-20)19-6-4-3-5-7-19/h3-11,13-15H,12H2,1-2H3 |
Clé InChI |
XEIXVFGMAIZGKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















